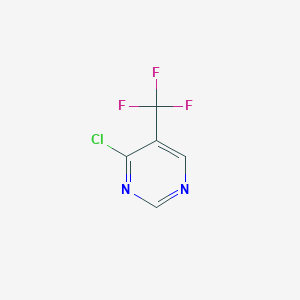

4-Chloro-5-(trifluoromethyl)pyrimidine

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C5H2ClF3N2 |

|---|---|

分子量 |

182.53 g/mol |

IUPAC名 |

4-chloro-5-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)1-10-2-11-4/h1-2H |

InChIキー |

MDNYDIHNUDMMST-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=NC=N1)Cl)C(F)(F)F |

製品の起源 |

United States |

Synthetic Methodologies for 4 Chloro 5 Trifluoromethyl Pyrimidine and Its Structural Analogs

Precursor Synthesis Strategies for Pyrimidine (B1678525) Derivatives

The creation of the pyrimidine scaffold, particularly with the challenging trifluoromethyl substituent, is a critical phase in the synthesis of the target molecule. Various approaches have been developed, starting from acyclic precursors and building the heterocyclic ring system.

Synthesis of Pyrimidine Ring Systems with Trifluoromethyl Moieties

The introduction of a trifluoromethyl group onto a pyrimidine ring can be achieved either by incorporating a trifluoromethyl-containing building block during the cyclization process or by trifluoromethylation of a pre-formed pyrimidine ring. The former is often more efficient and regioselective.

The Pinner synthesis and related cyclocondensation reactions provide a classical and versatile route to pyrimidine derivatives. While direct reactions of trifluoroacetone with simple urea are not extensively documented in readily available literature, the principle of using trifluoromethyl-containing 1,3-dicarbonyl compounds is a well-established strategy. For instance, hexafluoroacetylacetone reacts with urea or thiourea to form hexahydropyrimidin-2-one or -thione derivatives, which can be subsequently dehydrated to yield substituted pyrimidines. Similarly, fluorinated 3-oxoesters and 1,3-diketones undergo condensation with aldehydes and urea or thiourea in Biginelli-type reactions to produce tetrahydropyrimidines, which can be further modified.

A plausible, though not explicitly detailed in reviewed literature, pathway could involve the in-situ generation of a more reactive species from trifluoroacetone that then condenses with a urea derivative. The reactivity of the carbonyl groups in trifluoroacetone is significantly influenced by the strongly electron-withdrawing trifluoromethyl group, which can affect the cyclization efficiency and regioselectivity.

Table 1: Research Findings on Pyrimidine Synthesis from Fluorinated 1,3-Dicarbonyls

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Hexafluoroacetylacetone | Urea | Not specified | 4,6-bis(hydroxy)-4,6-bis(trifluoromethyl)hexahydropyrimidin-2-one | Not specified | General principle |

| Fluorinated 3-oxoesters/1,3-diketones | Aldehyde, Urea/Thiourea | Biginelli reaction | 5-Alkoxycarbonyl(acyl)-4-phenyl-6-fluoroalkyltetrahydropyrimidines | Not specified | General principle |

The use of trifluoroacetamidine as a precursor is a more direct method for incorporating the 2-(trifluoromethyl)pyrimidine moiety. Research has shown that trifluoroacetamidine can be successfully reacted with β-dicarbonyl compounds to form 2-(trifluoromethyl)pyrimidines. core.ac.uk For example, the reaction of trifluoroacetamidine with 2,4-pentanedione in the presence of a base like sodium ethoxide yields 2-trifluoromethyl-4,6-dimethylpyrimidine. core.ac.uk This approach highlights the utility of amidines in constructing the pyrimidine ring with a pre-installed trifluoromethyl group at the 2-position.

The synthesis of pyrimidine derivatives from 1,3-diazabutadienes often involves [4+2] cycloaddition reactions. While specific examples detailing the reaction of trihaloacetamidines with 1,3-diazabutadienes to form 4-chloro-5-(trifluoromethyl)pyrimidine were not prominently found in the surveyed literature, this remains a viable synthetic strategy in heterocyclic chemistry.

Table 2: Research Findings on Synthesis of 2-(Trifluoromethyl)pyrimidines

| Amidine | Dicarbonyl Compound | Base | Product | Yield | Reference |

| Trifluoroacetamidine | 2,4-Pentanedione | Sodium ethoxide | 2-Trifluoromethyl-4,6-dimethylpyrimidine | 19-34% | core.ac.uk |

| Trifluoroacetamidine | Phenylbutanedione-1,3 | Sodium ethoxide | 2-Trifluoromethyl-4-methyl-6-phenylpyrimidine | Not specified | core.ac.uk |

Introduction of Halogen Substituents onto Pyrimidine Scaffolds

Once the trifluoromethylated pyrimidine ring is synthesized, the next crucial step is the introduction of a chlorine atom at the desired position. This is typically achieved through chlorination of a corresponding hydroxypyrimidine precursor.

The conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom is a common and effective method for producing chloropyrimidines. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. For instance, 5-trifluoromethyluracil can be treated with phosphoryl chloride to yield 2,4-dichloro-5-trifluoromethyl-pyrimidine. This reaction is a key step in creating versatile intermediates for further functionalization. The use of POCl₃, often in the presence of a base such as pyridine or a tertiary amine, facilitates the conversion of the keto-enol tautomer of the hydroxypyrimidine to the corresponding chloro derivative. In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is employed as a more potent chlorinating agent. indianchemicalsociety.comepa.gov

Table 3: Research Findings on Chlorination of Hydroxypyrimidines

| Substrate | Reagent(s) | Conditions | Product | Yield | Reference |

| 5-Trifluoromethyluracil | POCl₃ | Not specified | 2,4-Dichloro-5-trifluoromethyl-pyrimidine | Not specified | Patent literature |

| Hydroxypyrimidines | POCl₃ / PCl₅ | Reflux | Chloropyrimidines | Generally good | indianchemicalsociety.comepa.gov |

| 4-Hydroxypyrimidine | POCl₃ | Heat | 4-Chloropyrimidine | High | General knowledge |

Achieving regioselectivity in the halogenation of pyrimidine rings, especially those bearing strong electron-withdrawing groups like trifluoromethyl, can be challenging. The electron-deficient nature of the trifluoromethyl-substituted pyrimidine ring makes it less susceptible to electrophilic aromatic substitution.

However, methods for the regioselective halogenation of related heterocyclic systems have been developed. For instance, the direct C3 halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using potassium halide salts and a hypervalent iodine(III) reagent in an aqueous medium at room temperature. rsc.org This method has shown excellent regioselectivity for iodination, bromination, and chlorination. While this specific example is on a fused pyrimidine system, the principles of activating a C-H bond for halogenation could potentially be adapted for simple pyrimidine scaffolds.

Another approach involves the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), for the chlorination of activated aromatic and heteroaromatic rings. For less reactive substrates, the reaction may require acid catalysis. The selectivity of these reactions is highly dependent on the substrate and the reaction conditions.

Table 4: Research Findings on Selective Halogenation of Heterocycles

| Substrate | Reagent(s) | Conditions | Product | Yield | Reference |

| Pyrazolo[1,5-a]pyrimidines | KX (X=I, Br, Cl), PIDA, H₂O | Room temperature | C3-Halogenated pyrazolo[1,5-a]pyrimidines | Good to excellent | rsc.org |

| Activated aromatics/heteroaromatics | N-Chlorosuccinimide (NCS) | Varies | Chloro-derivatives | Substrate dependent | General knowledge |

Direct Synthesis Routes to this compound

The direct synthesis of this compound can be approached through both multi-step and one-pot strategies.

Multi-Step Approaches from Readily Available Precursors

A common and logical multi-step approach to this compound likely involves the initial construction of a pyrimidine ring bearing the trifluoromethyl group at the 5-position, followed by the introduction of the chlorine atom at the 4-position. A plausible pathway, inferred from the synthesis of structurally similar compounds, commences with the trifluoromethylation of a suitable pyrimidine precursor. For instance, a process analogous to the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine could be employed, which starts with the trifluoromethylation of uracil to produce 5-(trifluoromethyl)uracil. mdpi.com

This key intermediate, 5-(trifluoromethyl)uracil, can then be subjected to a chlorination reaction. The conversion of the keto groups to chloro substituents is a standard transformation in pyrimidine chemistry. Typically, reagents like phosphorus oxychloride (POCl₃) are used for this purpose. In the case of 5-(trifluoromethyl)uracil, treatment with a chlorinating agent would be expected to yield a dichlorinated intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Selective removal of the chloro group at the 2-position or a more controlled initial chlorination would be necessary to arrive at the desired this compound.

Another potential multi-step route involves the cyclocondensation of a trifluoromethyl-containing building block to form the pyrimidine ring. Various trifluoromethylated precursors are commercially available and can be used to construct the heterocyclic core.

Novel One-Pot Synthetic Procedures

Recent advancements in synthetic chemistry have led to the development of one-pot multicomponent reactions for the synthesis of 5-trifluoromethyl pyrimidine derivatives. rasayanjournal.co.in These methods offer significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification processes.

One such strategy involves a domino reaction that combines a trifluoromethylation-cyclization sequence. rasayanjournal.co.in While a specific one-pot synthesis for this compound is not extensively detailed in the reviewed literature, the general principles of these multicomponent reactions could be adapted. This would likely involve the reaction of a trifluoromethyl source, a three-carbon synthon, and an amidine or a related nitrogen-containing species, with in-situ chlorination. The careful selection of reactants and reaction conditions would be crucial to ensure the desired regioselectivity, yielding the 4-chloro isomer.

Green Chemistry Approaches in the Synthesis of Fluorinated Pyrimidines

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated pyrimidines to address environmental concerns associated with traditional synthetic methods. rasayanjournal.co.innih.gov These approaches focus on the use of alternative energy sources, environmentally friendly solvents, and catalytic methods to improve sustainability.

Microwave-Assisted Synthesis in Pyrimidine Chemistry

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. nih.govacs.orgrsisinternational.org In the context of pyrimidine synthesis, microwave-assisted methods have been successfully employed for various transformations. While specific examples for the synthesis of this compound are not prevalent, the application of microwave energy to the key steps of its synthesis, such as the cyclocondensation or chlorination steps, could offer substantial improvements in efficiency. For instance, microwave-assisted multicomponent reactions have been shown to be highly effective for the rapid synthesis of complex pyrimidine derivatives. nih.gov

Solvent-Free or Environmentally Benign Solvent Systems

The use of volatile and often toxic organic solvents is a major environmental concern in chemical synthesis. nih.gov Consequently, there is a growing interest in developing solvent-free reaction conditions or utilizing environmentally benign solvents. researchgate.net For the synthesis of fluorinated pyrimidines, research is exploring the use of greener alternatives to traditional solvents. A patent for the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine mentions the use of solvents like 2-MeTHF, ethyl acetate, and isopropyl acetate for extraction, which are considered more environmentally friendly than many chlorinated solvents. google.com The development of solvent-free synthetic methods, where the reactants themselves act as the reaction medium, represents an ideal green chemistry approach. nih.gov

Reactivity and Mechanistic Investigations of 4 Chloro 5 Trifluoromethyl Pyrimidine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the presence of a chlorine atom and a trifluoromethyl group, makes 4-Chloro-5-(trifluoromethyl)pyrimidine highly susceptible to nucleophilic attack. This reactivity is primarily channeled through nucleophilic aromatic substitution (SNAr) mechanisms, where the chlorine atom at the C4 position serves as a competent leaving group.

Reactivity of the Chlorine Atom at the Pyrimidine Ring

The chlorine atom at the C4 position of the pyrimidine ring is activated towards nucleophilic displacement. This activation is a consequence of the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the adjacent trifluoromethyl group. These features stabilize the intermediate Meisenheimer complex formed during the SNAr reaction, thereby facilitating the substitution process.

This compound readily undergoes nucleophilic substitution with a variety of amine nucleophiles. These reactions typically proceed under mild conditions to afford the corresponding 4-amino-5-(trifluoromethyl)pyrimidine derivatives. Research on analogous systems, such as 7-chloro-3-phenyl-5-(trifluoromethyl) mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrates that both primary and secondary amines can act as effective nucleophiles. The reactions are often carried out in a suitable solvent like butan-1-ol and may be heated to ensure completion mdpi.com.

The general reaction involves the attack of the amine nitrogen on the electron-deficient C4 carbon, leading to the displacement of the chloride ion. The choice of amine and reaction conditions can be tailored to achieve high yields of the desired substituted products.

Table 1: Examples of Nucleophilic Substitution of a Chloro-Trifluoromethyl-Heterocycle with Amine Nucleophiles Note: The following data is for the related compound 7-chloro-3-phenyl-5-(trifluoromethyl) mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione and is illustrative of the reactivity of the chloro-pyrimidine core.

| Amine Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methylamine | Reflux in butan-1-ol, 3h | 7-(methylamino)-3-phenyl-5-(trifluoromethyl) mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | 65 | mdpi.com |

| Ethylamine | Reflux in butan-1-ol, 3h | 7-(ethylamino)-3-phenyl-5-(trifluoromethyl) mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | 68 | mdpi.com |

| Propylamine | Reflux in butan-1-ol, 3h | 7-(propylamino)-3-phenyl-5-(trifluoromethyl) mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | 72 | mdpi.com |

Similar to amines, thiol nucleophiles can displace the chlorine atom at the C4 position. The reaction with thiols or their corresponding thiolates results in the formation of 4-thioether-5-(trifluoromethyl)pyrimidine derivatives. These reactions are a cornerstone for introducing sulfur-containing moieties into the pyrimidine scaffold.

Studies on related chloropyrimidine systems, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have shown that treatment with sodium thiophenoxide leads to the formation of the corresponding 4-arylthio-pyrimidine. This indicates that the chloro group is readily substituted by sulfur nucleophiles rsc.org. The reaction of this compound with a thiol, typically in the presence of a base to generate the more nucleophilic thiolate, is expected to proceed efficiently to yield the corresponding thioether. The general SNAr reaction between heteroaryl halides and thiols proceeds smoothly in solvents like DMAc with a base such as K₂CO₃ nih.gov.

In pyrimidine rings that are substituted with leaving groups at both the C2 and C4 (or C6) positions, nucleophilic attack generally occurs preferentially at the C4/C6 positions. This regioselectivity is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate through resonance, compared to the ortho-nitrogen atoms (N1 and N3) for C2 attack.

For this compound, which has a single chlorine atom at the C4 position, the question of regioselectivity between C2 and C4 does not arise. However, this inherent reactivity preference underscores the lability of the C4-chloro substituent. In di- or tri-chlorinated pyrimidines, the first substitution is almost always observed at the C4 position, highlighting its superior reactivity towards nucleophiles.

Influence of the Trifluoromethyl Group on Electrophilicity and Reactivity

The trifluoromethyl (-CF₃) group plays a crucial role in activating the pyrimidine ring towards nucleophilic attack. As one of the most powerful electron-withdrawing groups, it significantly enhances the electrophilic character of the pyrimidine ring through a strong inductive effect (-I effect).

This potent electron withdrawal by the -CF₃ group at the C5 position depletes electron density from the adjacent C4 carbon, making it a more potent electrophilic site. This increased electrophilicity lowers the activation energy for the attack by a nucleophile, thereby increasing the rate of the SNAr reaction. The presence of the -CF₃ group, therefore, renders this compound more reactive towards nucleophiles than its non-fluorinated counterpart.

Cross-Coupling Reactions

The chlorine atom in this compound also allows it to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of substituted pyrimidines. Common cross-coupling reactions for which chloropyrimidines are suitable substrates include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The general utility of halogenated pyrimidines in cross-coupling reactions is well-established, as the electron-deficient nature of the ring makes them more reactive than analogous benzene halides mdpi.com.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming new C-C bonds. For instance, 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine has been successfully used in Suzuki couplings, demonstrating the viability of this reaction on a similar substrate rsc.org.

Sonogashira Coupling: This reaction couples the chloropyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form 4-alkynyl-5-(trifluoromethyl)pyrimidines. This method is highly effective for introducing alkynyl moieties onto the pyrimidine ring. Studies on related 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives have shown good yields in Sonogashira reactions under microwave irradiation researchgate.net.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the chloropyrimidine with a wide range of primary and secondary amines. It offers an alternative to direct nucleophilic substitution and is known for its broad substrate scope and functional group tolerance. The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination nih.gov.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Typical Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane) | 4-Aryl/vinyl-5-(trifluoromethyl)pyrimidine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | 4-Alkynyl-5-(trifluoromethyl)pyrimidine |

| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | 4-Amino-5-(trifluoromethyl)pyrimidine |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 4-Alkyl/aryl-5-(trifluoromethyl)pyrimidine |

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. Halogenated pyrimidines are excellent substrates for this reaction due to the electron-deficient nature of the pyrimidine ring, which facilitates the key oxidative addition step. The reaction typically involves a palladium catalyst, a base, and a boronic acid or ester coupling partner.

For substrates like this compound, the reaction is highly efficient. The presence of the strongly electron-withdrawing trifluoromethyl group further activates the C-Cl bond towards palladium(0) insertion. Various palladium catalysts and ligands can be employed, with the choice often depending on the specific boronic acid used. Microwave irradiation has been shown to accelerate these couplings significantly. researchgate.netnih.govrsc.org

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been developed using a Suzuki–Miyaura cross-coupling reaction. This strategy is effective with a wide range of aryl and heteroaryl boronic acids. nih.govrsc.org In some cases, a tandem catalyst system like XPhosPdG2/XPhos is required to prevent side reactions such as debromination. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Chloro-Pyrimidine Derivatives

| Aryl Boronic Acid | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | EtOH/H₂O | 110 °C, 40 min (µW) | 3-(p-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 92 |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 110 °C, 20 min (µW) | 4-Phenyl-2-chloro-6-(trifluoromethyl)pyrimidine | 74 |

| 4-Acetylphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | EtOH/H₂O | 110 °C, 40 min (µW) | 3-(4-Acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 87 |

This table presents data from reactions on structurally similar trifluoromethyl-substituted pyrimidine systems to illustrate typical conditions and outcomes.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound is a competent substrate for other palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-heteroatom and carbon-carbon bonds.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to form substituted alkynes. organic-chemistry.org The C-Cl bond of this compound is sufficiently reactive to participate in Sonogashira coupling, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org Copper-free conditions have also been developed. nih.gov This method provides a direct route to 4-alkynyl-5-(trifluoromethyl)pyrimidines, which are valuable intermediates in medicinal chemistry. Studies on related 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives show that Sonogashira couplings proceed efficiently under microwave irradiation. researchgate.net

Buchwald-Hartwig Amination: This is a cornerstone reaction for the formation of C-N bonds, coupling aryl halides with amines. libretexts.orgwikipedia.org The reaction is catalyzed by palladium complexes with specialized phosphine ligands. libretexts.orgwikipedia.org Given its activated C-Cl bond, this compound can be effectively coupled with a wide range of primary and secondary amines under Buchwald-Hartwig conditions. nih.gov The choice of ligand and base is crucial and depends on the steric and electronic properties of the amine coupling partner. wikipedia.org

Table 2: Overview of Other Palladium-Catalyzed Reactions

| Reaction Type | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Forms C(sp²)-C(sp) bonds; tolerant of various functional groups. |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Biarylphosphine Ligand | Forms C(sp²)-N bonds; wide substrate scope for amines. libretexts.orgwikipedia.org |

Mechanisms of Oxidative Addition in Catalytic Cross-Coupling

The catalytic cycle of palladium-catalyzed cross-coupling reactions typically begins with the oxidative addition of the organic halide to a palladium(0) complex. This is often the rate-determining step. For this compound, the C-Cl bond at the C4 position is the site of this addition.

The mechanism involves the insertion of the electron-rich Pd(0) center into the electron-deficient C-Cl bond, forming a square planar Pd(II) complex. The rate of this process is highly influenced by the electronic properties of the pyrimidine ring. The presence of two potent electron-withdrawing groups—the pyrimidine nitrogens and the trifluoromethyl group at C5—significantly lowers the electron density of the ring. This polarization of the C-Cl bond makes the carbon atom more electrophilic and thus more susceptible to attack by the nucleophilic Pd(0) catalyst.

The general mechanism proceeds as follows:

Generation of the Active Catalyst: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which is typically coordinated to phosphine ligands.

Oxidative Addition: The L₂Pd(0) complex attacks the C-Cl bond of the pyrimidine to form a square-planar arylpalladium(II) complex, [L₂Pd(Aryl)(Cl)].

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The subsequent step involves the transfer of the organic group from the boronic acid or coordination of the amine to the palladium center.

Reductive Elimination: The final step involves the formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.

The efficiency of the oxidative addition step for chloropyrimidines allows these couplings to proceed under conditions where less reactive aryl chlorides, like chlorobenzene, might fail.

Oxidation and Reduction Transformations of this compound and its Derivatives

Information regarding the direct oxidation of the this compound ring system is limited in the surveyed literature. The pyrimidine ring, being electron-deficient, is generally resistant to oxidative processes unless it bears strongly electron-donating substituents. The trifluoromethyl group is also highly stable towards oxidation. frontiersin.orgmdpi.com

Reduction reactions, particularly catalytic hydrogenation, are more common for halopyrimidines. These reactions can lead to two primary outcomes: reduction of the pyrimidine ring or dehalogenation (hydrogenolysis of the C-Cl bond).

Catalytic Dehalogenation: The C-Cl bond in this compound can be selectively removed via catalytic hydrogenation. acs.orggoogle.com This process, known as hydrodehalogenation, typically employs a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source (e.g., H₂ gas, hydrazine) and a base to neutralize the HCl formed. google.com This reaction converts the starting material into 5-(trifluoromethyl)pyrimidine. The selective removal of the halogen while preserving the trifluoromethyl group and the pyrimidine ring is a synthetically useful transformation. For example, in related systems, 4,6-dichloro-5-(2,4-dichlorobenzhydryl)pyrimidine was selectively dehalogenated at the pyrimidine ring using Raney nickel and hydrogen gas. google.com

Cycloaddition Reactions and Annulation Strategies

While cycloaddition and annulation reactions are fundamental strategies for constructing cyclic and heterocyclic systems, their application with this compound as a direct participant is not extensively documented.

Diels-Alder Reactivity: In a typical Diels-Alder reaction, the pyrimidine ring would need to function as either a diene or a dienophile. As a diene, the aromaticity of the pyrimidine ring makes it a poor candidate unless the ring is suitably activated or the reaction is performed under harsh conditions. As a dienophile, the C2=N3 or C5=C6 double bonds could potentially react. However, there are few examples of pyrimidines acting as dienophiles in standard Diels-Alder reactions. mit.edumdpi.comnih.gov

[3+2] Cycloaddition: This class of reactions involves a three-atom component and a two-atom component. While there are methods for synthesizing trifluoromethyl-substituted heterocycles like triazoles via [3+2] cycloaddition, these typically involve building the ring from acyclic precursors rather than using a pre-formed pyrimidine ring as a substrate. mdpi.comrsc.org

Annulation Strategies: Annulation involves the construction of a new ring onto an existing molecule. wikipedia.orgmdpi.com In principle, functional groups could be installed on this compound via cross-coupling, which could then be used in intramolecular cyclization reactions to build a fused ring system. For example, a Sonogashira coupling could introduce an alkyne, which could then undergo a subsequent annulation reaction. However, specific examples of such strategies starting directly from this compound are not prominent in the literature. mdpi.com

Comparative Reactivity with Structurally Similar Pyrimidine and Pyridine Derivatives

The reactivity of this compound is best understood by comparing it to simpler, related heterocycles such as 4-chloropyrimidine and 4-chloropyridine. The reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling is primarily governed by the electron density of the aromatic ring and the strength of the carbon-halogen bond.

The pyrimidine ring is inherently more electron-deficient than the pyridine ring due to the presence of a second ring nitrogen atom. This makes chloropyrimidines generally more reactive than their corresponding chloropyridine analogues in nucleophilic substitution reactions.

When comparing 4-chloropyrimidine to this compound, the addition of the trifluoromethyl group at the C5 position has a profound activating effect. The -CF₃ group is one of the most powerful electron-withdrawing groups, and its presence further depletes the electron density of the pyrimidine ring through a strong inductive effect. frontiersin.orgmdpi.com This enhanced electrophilicity makes the C4 position even more susceptible to attack by nucleophiles and facilitates the oxidative addition step in cross-coupling reactions. Consequently, this compound is expected to be significantly more reactive than 4-chloropyrimidine in both Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions.

Electronic and Steric Effects of Substituents on Pyrimidine Ring Reactivity

The reactivity of the pyrimidine ring is a finely tuned balance of electronic and steric effects imparted by its substituents.

Electronic Effects:

Ring Nitrogens: The two nitrogen atoms at positions 1 and 3 are strongly electron-withdrawing, creating permanent electron-deficient (π-deficient) character across the ring. This makes the carbon positions (C2, C4, C5, C6) electrophilic and susceptible to nucleophilic attack.

Chloro Group (C4): The chlorine atom exerts a dual electronic effect. It is inductively electron-withdrawing (-I effect) but has a lone pair that can be electron-donating through resonance (+R effect). For halogens on aromatic rings, the inductive effect typically dominates, further activating the ring toward nucleophilic attack and serving as an excellent leaving group in substitution and cross-coupling reactions. nih.govrsc.org

Trifluoromethyl Group (C5): The -CF₃ group is exceptionally electron-withdrawing purely through a very strong inductive effect (-I effect). frontiersin.orgmdpi.com It does not have a resonance contribution. Its placement at C5 significantly enhances the electrophilicity of the entire ring, particularly the adjacent C4 and C6 positions, making the C-Cl bond more polarized and reactive.

Steric Effects: The trifluoromethyl group is sterically more demanding than a hydrogen or fluorine atom but is not considered exceptionally bulky. Its primary influence on reactivity is electronic. However, in reactions involving the formation of transition states, particularly with bulky nucleophiles or catalyst ligands, the steric presence of the -CF₃ group adjacent to the C4 reaction site could play a role in modulating reaction rates or selectivity. For most standard cross-coupling reactions, this steric hindrance is minimal and is far outweighed by the powerful electronic activation it provides.

Influence of Heteroaromatic Ring Type (Pyrimidine vs. Pyridine) on Reactivity

The nature of the heteroaromatic ring is a critical determinant of the reactivity of a compound in nucleophilic aromatic substitution (SNAr) reactions. The presence of additional nitrogen atoms in the pyrimidine ring, compared to a pyridine ring, significantly enhances the susceptibility of the molecule to nucleophilic attack. This heightened reactivity is a direct consequence of the electronic properties of the diazine system.

Pyrimidines are inherently more electron-deficient than the corresponding pyridines due to the inductive electron-withdrawing effect of the second nitrogen atom. This effect further polarizes the carbon-halogen bond and, more importantly, provides greater stabilization for the negatively charged Meisenheimer intermediate that is formed during the SNAr reaction. The additional nitrogen atom in the pyrimidine ring helps to delocalize the negative charge of the intermediate, thereby lowering the activation energy of the reaction.

In a direct comparison, 2-chloropyrimidine is reported to be approximately 10⁸ times more reactive towards nucleophiles than 2-chloropyridine under SNAr conditions nih.gov. This vast difference in reactivity underscores the profound electronic influence of the second nitrogen atom in the pyrimidine ring.

However, the reactivity of the pyridine ring can be substantially increased by the introduction of strong electron-withdrawing substituents. For instance, a pyridine substrate bearing a trifluoromethyl group will exhibit enhanced reactivity in SNAr reactions. Such substituted pyridines can display reactivities that are comparable to those of pyrimidines nih.gov. In the case of this compound, the activating effects of the two ring nitrogens are compounded by the potent electron-withdrawing trifluoromethyl group, making it a highly reactive substrate for nucleophilic displacement.

The positions of the nitrogen atoms relative to the site of substitution are also crucial. In pyrimidines, the nitrogen atoms at the 1- and 3-positions exert a strong activating effect on halogens at the 2-, 4-, and 6-positions. This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto these electronegative nitrogen atoms.

The enhanced reactivity of pyrimidines over pyridines in SNAr reactions can be rationalized using frontier molecular orbital (FMO) theory. The introduction of a second nitrogen atom into the aromatic ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater electrophilicity of the aromatic system, making it more susceptible to attack by a nucleophile.

The following table provides a qualitative comparison of the reactivity of pyrimidine and pyridine rings in SNAr reactions.

| Heteroaromatic Ring | General Reactivity in SNAr | Influence of Substituents |

| Pyrimidine | Highly reactive due to the presence of two electron-withdrawing nitrogen atoms. | Reactivity is further enhanced by additional electron-withdrawing groups. |

| Pyridine | Less reactive than pyrimidine. | Reactivity is significantly increased by the presence of strong electron-withdrawing groups, potentially approaching the reactivity of pyrimidines. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis of this compound and Derivatives

The ¹H NMR spectrum of this compound is expected to be simple, showing signals corresponding to the two protons on the pyrimidine ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing effects of the chloro and trifluoromethyl substituents. In derivatives of 5-(trifluoromethyl)pyrimidine, the proton signals appear in the aromatic region, often as distinct singlets or doublets depending on the substitution pattern. nih.gov For instance, the ¹H NMR spectrum of 5-chloro-2-(trifluoromethyl)pyrimidine (B1387701) shows a singlet at 8.96 ppm for its two equivalent protons. rsc.org For this compound, two distinct signals are anticipated for the protons at the C2 and C6 positions.

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~9.1 | Singlet (s) |

| H-6 | ~8.8 | Singlet (s) |

Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected. The carbon atom of the trifluoromethyl group characteristically appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbons of the pyrimidine ring are observed at chemical shifts typical for heteroaromatic systems. Spectroscopic data for the related compound 5-chloro-2-(trifluoromethyl)pyrimidine shows the pyrimidine carbons at δ 156.7, 154.6 (quartet), and 134.1 ppm, with the trifluoromethyl carbon appearing as a quartet at δ 119.4 ppm with a large coupling constant (J = 274 Hz). rsc.org A similar pattern is expected for this compound. mdpi.com

| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity (Coupling to F) |

| C-2 | ~158 | Singlet (s) |

| C-4 | ~160 | Singlet (s) |

| C-5 | ~125 | Quartet (q) |

| C-6 | ~155 | Singlet (s) |

| -CF₃ | ~120 | Quartet (q) |

Table 2: Predicted ¹³C NMR spectral data for this compound.

¹⁹F NMR for Characterization of Trifluoromethyl Moiety

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing functional groups. In this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any other nearby nuclei. Therefore, the ¹⁹F NMR spectrum is expected to exhibit a single, sharp singlet. The chemical shift for trifluoromethyl groups attached to pyrimidine rings typically appears in the range of -60 to -70 ppm. For example, 5-chloro-2-(trifluoromethyl)pyrimidine shows a singlet at -70.04 ppm. rsc.org

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -65 to -70 | Singlet (s) |

Table 3: Predicted ¹⁹F NMR spectral data for this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov For this compound, the spectra would be characterized by several key absorption bands.

The C-H stretching vibrations of the aromatic pyrimidine ring are typically observed in the 3100-3000 cm⁻¹ region. The ring stretching vibrations for C=C and C=N bonds within the pyrimidine ring usually appear in the 1600-1400 cm⁻¹ range. core.ac.uk The most intense bands in the spectrum are expected to be those associated with the C-F bonds of the trifluoromethyl group, which typically exhibit strong absorptions in the 1350-1100 cm⁻¹ region. mdpi.com The C-Cl stretching vibration is expected to appear as a band in the 800-600 cm⁻¹ region. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Pyrimidine Ring (C=N, C=C) Stretch | 1600 - 1400 | Medium-Strong |

| C-F Stretch (CF₃) | 1350 - 1100 | Very Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Table 4: Predicted characteristic vibrational frequencies for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. The calculated molecular weight of this compound (C₅H₂ClF₃N₂) is approximately 182.5 g/mol .

The mass spectrum would prominently feature the molecular ion peak ([M]⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern is expected, with a second peak ([M+2]⁺) at two mass units higher than the molecular ion, having an intensity of approximately one-third that of the [M]⁺ peak. miamioh.edu

Common fragmentation pathways for halogenated pyrimidines involve the loss of the halogen atom or cleavage of the heterocyclic ring. sapub.orgnih.gov For this compound, key fragmentation could include the loss of a chlorine radical (M - Cl), a trifluoromethyl radical (M - CF₃), or neutral molecules such as hydrogen cyanide (HCN).

| Ion/Fragment | Description | Predicted m/z |

| [C₅H₂³⁵ClF₃N₂]⁺ | Molecular Ion ([M]⁺) | 182 |

| [C₅H₂³⁷ClF₃N₂]⁺ | Isotope Peak ([M+2]⁺) | 184 |

| [C₅H₂F₃N₂]⁺ | Loss of Chlorine radical (·Cl) | 147 |

| [C₄H₂ClN₂]⁺ | Loss of Trifluoromethyl radical (·CF₃) | 113 |

| [C₄HClF₃N]⁺ | Loss of Hydrogen Cyanide (HCN) | 155 |

Table 5: Predicted major ions in the mass spectrum of this compound.

X-ray Crystallography for Three-Dimensional Structural Confirmation

While specific crystallographic data for this compound is not widely published, studies on related derivatives such as 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine have been successfully conducted, confirming the pyrimidine core structure. researchgate.net An X-ray crystallographic analysis of this compound would yield precise coordinates for each atom in the crystal lattice. mdpi.com This data would also reveal important information about intermolecular interactions, such as stacking or hydrogen bonding, which govern the packing of molecules in the solid state.

Analysis of Molecular Geometry and Torsion Angles

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. The pyrimidine ring is expected to be largely planar due to its aromatic character. The key structural parameters, including bond lengths, bond angles, and torsion angles, would be determined by the interplay of electronic effects of the chloro and trifluoromethyl substituents and steric interactions.

Torsion angles, which describe the rotation around a chemical bond, are particularly important for understanding the orientation of the trifluoromethyl group relative to the pyrimidine ring. The key torsion angle would be defined by the sequence of atoms C4-C5-C(CF3)-F. The value of this angle would indicate the preferred rotational conformation of the trifluoromethyl group.

Table 1: Anticipated Key Molecular Geometry Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value (Å or °) |

| Bond Length | C4 | Cl | - | - | Data not available |

| Bond Length | C5 | C(CF3) | - | - | Data not available |

| Bond Angle | N3 | C4 | C5 | - | Data not available |

| Bond Angle | C4 | C5 | C6 | - | Data not available |

| Torsion Angle | N1 | C6 | C5 | C4 | Data not available |

| Torsion Angle | C4 | C5 | C(CF3) | F | Data not available |

Note: The table above represents the types of parameters that would be determined in a structural study. Specific values are currently unavailable in the scientific literature.

Investigation of Conformational Preferences and Rotational Disorder of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its ability to rotate around the C-C bond that connects it to the pyrimidine ring. This rotation is not entirely free and is governed by an energy barrier. The investigation of the conformational preferences would focus on identifying the most stable rotational arrangement of the -CF3 group.

It is anticipated that the rotation of the trifluoromethyl group would be hindered by steric interactions with the adjacent chloro substituent at the C4 position and the nitrogen atom at the N6 position of the pyrimidine ring. The lowest energy conformation would likely be one that minimizes these steric clashes.

In the solid state, the trifluoromethyl group might exhibit rotational disorder, where it occupies multiple orientations within the crystal lattice. This phenomenon is often observed for -CF3 groups and can be characterized by analyzing the thermal ellipsoids of the fluorine atoms in a crystal structure determination. In the gas phase or in solution, the group would be expected to undergo rapid rotation, with the population of different conformers determined by their relative energies. Understanding the rotational barrier is key to describing the dynamics of this important functional group.

Overview of 4 Chloro 5 Trifluoromethyl Pyrimidine As a Key Intermediate in Chemical Synthesis

The combination of a pyrimidine (B1678525) scaffold, a trifluoromethyl group, and a reactive chloro substituent makes 4-Chloro-5-(trifluoromethyl)pyrimidine a highly valuable intermediate in chemical synthesis. The chlorine atom at the 4-position is activated towards nucleophilic substitution by the strong electron-withdrawing effect of both the pyrimidine ring nitrogens and the adjacent trifluoromethyl group. This makes the compound an excellent electrophilic partner in a variety of chemical reactions.

A closely related compound, 2,4-dichloro-5-trifluoromethylpyrimidine, has been utilized as a key building block in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, which are a class of anticancer agents. In these syntheses, the chlorine atoms are sequentially displaced by nucleophiles to build up the final complex molecule. For instance, in the synthesis of certain EGFR inhibitors, one of the chloro groups of 2,4-dichloro-5-trifluoromethylpyrimidine is first reacted with an amine, followed by a second nucleophilic substitution at the other chloro-substituted position. This stepwise reactivity allows for the controlled and predictable construction of the target molecule.

The utility of chloro- and trifluoromethyl-substituted pyrimidines is further highlighted by their use in the preparation of various bioactive compounds, including kinase inhibitors for cancer therapy. The strategic placement of the chloro and trifluoromethyl groups on the pyrimidine ring provides a versatile platform for the introduction of diverse functionalities through nucleophilic aromatic substitution reactions. This adaptability makes this compound and related structures indispensable tools for medicinal chemists in the discovery and development of new drugs.

Computational Chemistry Studies on 4 Chloro 5 Trifluoromethyl Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For a molecule like 4-Chloro-5-(trifluoromethyl)pyrimidine, DFT calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a comprehensive basis set like 6-311++G(d,p), to achieve a reliable description of its electronic characteristics.

Optimization of Molecular Geometry and Electronic Structure

The initial step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyrimidine (B1678525) ring and its substituents. The resulting optimized geometry provides a foundational understanding of the molecule's shape and steric properties. Studies on similar pyrimidine derivatives have successfully used DFT to obtain optimized geometries that are in good agreement with experimental X-ray diffraction data mdpi.comtandfonline.comtandfonline.com.

The electronic structure, which describes the distribution of electrons within the molecule, is also determined during this process. This includes the calculation of molecular orbitals and their corresponding energy levels.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.33 | 120 |

| C-C | 1.40 | 118 |

| C-Cl | 1.74 | - |

| C-CF3 | 1.51 | - |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to influence the energies of these frontier orbitals. Computational studies on other pyrimidine derivatives have shown that the HOMO-LUMO gap can be effectively calculated to understand their reactivity profiles dergipark.org.trirjweb.com.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Pyrimidine Derivative (Note: This table presents example data for a substituted pyrimidine and is for illustrative purposes only.)

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Determination of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and the electron-deficient carbon atoms would exhibit a positive potential, indicating sites for nucleophilic attack. The highly electronegative fluorine and chlorine atoms would also significantly influence the electrostatic potential distribution. MEP analysis is a standard computational tool for understanding the reactivity of pyrimidine derivatives rsc.orgresearchgate.netmdpi.com.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret and assign experimental spectra.

NMR (Nuclear Magnetic Resonance): The chemical shifts of ¹³C and ¹H atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts can be correlated with experimental data to aid in the structural elucidation of this compound mdpi.comnih.govmdpi.com.

IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, providing insights into the molecule's functional groups and bonding. DFT calculations have been widely used for the vibrational analysis of pyrimidine derivatives tandfonline.comvandanapublications.com.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra. This involves calculating the energies of electronic transitions between molecular orbitals, which correspond to the absorption of UV-Vis light. The results can help in understanding the electronic structure and chromophoric properties of the molecule jchemrev.com.

Analysis of Global and Local Reactive Descriptors

To quantify the chemical reactivity of this compound, various global and local reactivity descriptors can be calculated from the energies of the frontier molecular orbitals.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within a molecule. These functions indicate the change in electron density at a specific atomic site upon the addition or removal of an electron, thus highlighting the regions most susceptible to nucleophilic or electrophilic attack.

Table 3: Illustrative Global Reactivity Descriptors for a Pyrimidine Derivative (Note: This table presents example data for a substituted pyrimidine and is for illustrative purposes only.)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 3.15 |

| Chemical Potential (μ) | -4.35 |

| Electrophilicity Index (ω) | 3.01 |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. Computational chemistry can be used to predict the NLO properties of molecules, providing insights into their potential as NLO materials. The key NLO properties are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

For this compound, the presence of electron-withdrawing groups on the pyrimidine ring could lead to a significant dipole moment and polarizability, which are prerequisites for NLO activity. DFT calculations can be used to compute the static and dynamic hyperpolarizabilities of the molecule, helping to assess its potential for NLO applications. Numerous studies have investigated the NLO properties of pyrimidine derivatives using computational methods researchgate.netnih.govtandfonline.comresearchgate.net.

Table 4: Illustrative Calculated NLO Properties for a Pyrimidine Derivative (Note: This table presents example data for a substituted pyrimidine and is for illustrative purposes only.)

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 85 |

| First Hyperpolarizability (β) | 250 |

Electric Dipole Moment (µ) and Hyperpolarizability (β)

| Parameter | Calculated Value | Units |

|---|---|---|

| Electric Dipole Moment (µ) | Data not available in searched literature | Debye |

| First-Order Hyperpolarizability (β) | Data not available in searched literature | esu |

Molecular Docking and Interaction Studies with Biological Targets (Conceptual)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.comnih.gov This method is crucial in drug discovery and medicinal chemistry for understanding potential biological activity. nih.govnih.gov

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the biological target (e.g., from the Protein Data Bank) and the ligand. The ligand's structure is optimized to find its lowest energy conformation.

Docking Simulation: Using software like AutoDock or MOE, the ligand is placed into the binding site of the receptor. mdpi.com The program then explores various possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses are "scored" based on a function that estimates the binding affinity (often expressed in kcal/mol). The pose with the best score represents the most likely binding mode. Researchers then analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein.

For this compound, a conceptual docking study would explore its potential to bind to the active site of a specific enzyme implicated in a disease pathway. The results would predict the binding energy and identify the key interactions driving the binding, offering a hypothesis for its mechanism of action that could be tested experimentally. The pyrimidine scaffold is a common feature in molecules designed to target protein kinases, making enzymes like Epidermal Growth Factor Receptor (EGFR) potential hypothetical targets. nih.gov

Thermodynamic Property Calculations

Theoretical calculations using methods like DFT can be employed to determine the standard thermodynamic properties of a molecule in the gas phase. mdpi.comnih.gov These calculations are based on statistical mechanics and use computed vibrational frequencies and other molecular constants derived from the optimized geometry of the compound. nih.gov

The key thermodynamic properties calculated include:

Entropy (S): A measure of the randomness or disorder of a system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

Enthalpy (H): A measure of the total energy of a thermodynamic system.

These properties are essential for understanding the stability and reactivity of a compound under different temperature conditions. While specific calculated thermodynamic parameters for this compound are not available in the reviewed literature, the table below outlines the typical data generated from such a computational study.

| Thermodynamic Parameter | Calculated Value | Units |

|---|---|---|

| Standard Enthalpy | Data not available in searched literature | kcal/mol |

| Standard Gibbs Free Energy | Data not available in searched literature | kcal/mol |

| Standard Entropy | Data not available in searched literature | cal/mol·K |

| Heat Capacity (Cv) | Data not available in searched literature | cal/mol·K |

Applications of 4 Chloro 5 Trifluoromethyl Pyrimidine As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Organic Molecules

4-Chloro-5-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that serves as a versatile intermediate in organic synthesis. The presence of a reactive chlorine atom at the 4-position, activated by the electron-withdrawing pyrimidine (B1678525) ring and the adjacent trifluoromethyl group, makes it a valuable precursor for the construction of more complex molecular architectures. Its utility is particularly pronounced in the formation of fused heterocyclic systems and in the synthesis of multifunctionalized pyrimidines through various substitution and coupling reactions.

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. While this compound possesses the requisite functionality to act as a building block for such systems, its direct application in the synthesis of several key heterocyclic families is not widely documented in the scientific literature. Alternative synthetic strategies are often employed for the construction of the following fused pyrimidine derivatives.

Pyrido[1,2-e]purine Derivatives

The pyrido[1,2-e]purine scaffold is a significant structural motif in medicinal chemistry. The synthesis of derivatives such as 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purines has been reported, starting from 2-aminopyridine derivatives. nih.gov However, the direct use of this compound as a starting material for 5-(trifluoromethyl)pyrido[1,2-e]purine derivatives is not a commonly described synthetic route.

Thiazolo[4,5-d]pyrimidine Derivatives

Thiazolo[4,5-d]pyrimidines are another class of fused heterocycles with important biological activities. Research has been conducted on the synthesis of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. mdpi.com The prevalent synthetic approach involves the construction of the pyrimidine ring onto a pre-existing thiazole core, often utilizing trifluoroacetic anhydride as the source of the trifluoromethyl group. mdpi.com This method circumvents the use of this compound as a direct precursor.

Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine ring system is a common target in drug discovery. The synthesis of these compounds typically proceeds via the cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. nih.gov While various synthetic methods for trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines exist, the direct involvement of this compound as a key building block is not a frequently reported strategy.

Pyrrolo[2,3-d]pyrimidine Derivatives

Synthesis of Multifunctionalized Pyrimidines

A primary application of this compound is in the synthesis of multifunctionalized pyrimidines. The chloro substituent at the 4-position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

The reactivity of the chlorine atom in this compound makes it an excellent substrate for nucleophilic substitution reactions with various nucleophiles, including amines, alkoxides, and thiolates. This allows for the synthesis of a diverse array of 4-substituted-5-(trifluoromethyl)pyrimidines.

A notable application is the synthesis of 2,4-disubstituted-5-(trifluoromethyl)pyrimidines. For instance, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with amines can be controlled to achieve selective substitution at the 4-position. Subsequent reaction at the 2-position can then be carried out. A specific example is the synthesis of various (4-chloro-5-(trifluoromethyl)pyrimidin-2-yl) amines. In these reactions, 2,4-dichloro-5-(trifluoromethyl)pyrimidine is treated with a variety of amine nucleophiles. The reaction proceeds with the selective displacement of the chlorine atom at the 2-position. google.com

The following table summarizes the synthesis of several (4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)amine derivatives from 2,4-dichloro-5-(trifluoromethyl)pyrimidine and the corresponding amine. google.com

| Amine Nucleophile | Resulting Product |

| (2-methoxy-phenyl)-amine | (4-Chloro-5-trifluoromethyl-pyrimidin-2-yl)-(2-methoxy-phenyl)-amine |

| (4-methyl-benzyl)-amine | (4-Chloro-5-trifluoromethyl-pyrimidin-2-yl)-(4-methyl-benzyl)-amine |

| (4-nitro-phenyl)-amine | (4-Chloro-5-trifluoromethyl-pyrimidin-2-yl)-(4-nitro-phenyl)-amine |

| (3-oxazol-5-yl-phenyl)-amine | (4-Chloro-5-trifluoromethyl-pyrimidin-2-yl)-(3-oxazol-5-yl-phenyl)-amine |

| 4-amino-benzenesulfonamide | 4-(4-Chloro-5-trifluoromethyl-pyrimidin-2-ylamino)-benzenesulfonamide |

Furthermore, the utility of this compound extends to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not extensively documented, the reactivity of similar chloropyrimidines suggests its applicability in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, the Suzuki coupling of the related 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine demonstrates the feasibility of such transformations on this class of compounds. mdpi.com These reactions would allow for the introduction of aryl, alkynyl, and amino functionalities at the 4-position, leading to a wide range of multifunctionalized pyrimidine derivatives.

Utility in Agrochemical Research and Development

The chemical scaffold of this compound is a cornerstone in the synthesis of modern agrochemicals. Its unique combination of a reactive pyrimidine ring, a chloro leaving group, and an electron-withdrawing trifluoromethyl group makes it a versatile intermediate for developing a range of crop protection agents. The incorporation of this pyrimidine derivative into larger molecules has led to the discovery of potent and selective herbicides, fungicides, and insecticides.

Intermediate for Herbicides

This compound and its close analogs serve as crucial building blocks in the creation of novel herbicides. The pyrimidine core is a recognized toxophore in many herbicidal molecules. guidechem.com By introducing a trifluoromethyl group onto this ring, chemists can synthesize new classes of compounds with potentially high levels of pesticidal activity. guidechem.com For instance, the related compound, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, is utilized as an active ingredient or intermediate in herbicide formulations designed to manage unwanted weeds and enhance agricultural output. chemimpex.com

Research has led to the development of various herbicidal compounds built upon this framework. One such area involves the synthesis of N-{2-chloro-5-[3-methyl-2,6-dioxo-4-trifluoromethyl-2,3-dihydropyrimidin-1(6H)-yl]phenyl} amides, which have demonstrated significant herbicidal effects. researchgate.net Furthermore, the triazolopyrimidine herbicide Pyroxsulam, which contains a trifluoromethyl moiety, was developed for the effective control of key weeds in cereal crops. researchgate.net The strategic use of this intermediate allows for the creation of molecules that can be tailored for specific crops and weed spectrums, as detailed in various patents for pyrimidine-based herbicides. google.comepo.org

Precursor for Insecticides and Fungicides

The utility of the this compound scaffold extends beyond herbicides to the development of insecticides and fungicides. The compound acts as a precursor, a foundational molecule that is chemically modified in subsequent steps to produce the final active ingredient. Its structural features are instrumental in achieving high efficacy against various plant pathogens and insect pests.

In fungicidal development, derivatives such as 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines have been synthesized and shown to be effective against pathogens like Botrytis cinerea, a fungus responsible for gray mold in many plant species. mdpi.com Other research has focused on creating novel trifluoromethyl pyrimidine derivatives that bear an amide moiety; these compounds have been evaluated for their antifungal properties against a range of plant diseases. nih.govnih.gov Similarly, the synthesis of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives has yielded compounds with significant antifungal activity. frontiersin.org

In the realm of insecticides, studies have shown that trifluoromethyl pyrimidine derivatives can exhibit moderate insecticidal activities against pests such as Mythimna separata (armyworm) and Spodoptera frugiperda (fall armyworm). nih.gov The versatility of the pyrimidine core allows for its incorporation into diverse molecular designs aimed at disrupting the biological systems of target pests. chemimpex.com

Influence of Fluorine on Agrochemical Activity and Selectivity

The presence of the trifluoromethyl (CF₃) group is a key determinant of the biological efficacy and selectivity of agrochemicals derived from this compound. The strategic incorporation of fluorine into active molecules is a widely used method to enhance their physicochemical properties. nih.govccspublishing.org.cn

The CF₃ group imparts several advantageous characteristics:

Enhanced Lipophilicity : The trifluoromethyl group is highly lipophilic (fat-soluble), which can improve the penetration of the agrochemical through the waxy cuticles of plants or the exoskeletons of insects, leading to better bioavailability. nbinno.commdpi.com

Increased Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. nbinno.commdpi.com This makes the CF₃ group, and the molecule containing it, highly resistant to metabolic degradation by enzymes in the target organism or the environment. This increased stability can result in longer-lasting protection and may allow for lower application rates. nbinno.com

Electronic Effects : As a strong electron-withdrawing group, the CF₃ moiety can significantly alter the electronic properties of the pyrimidine ring, which can enhance the molecule's binding affinity to its target site (e.g., an enzyme or receptor). nbinno.commdpi.com

These properties collectively contribute to the development of more potent agrochemicals. The trifluoromethyl group has been shown to have particular advantages for agrochemicals, with a higher prevalence in these products compared to pharmaceuticals. nih.gov This strategic use of fluorine can also influence selectivity, helping to create compounds that are highly active against the target pest while having minimal impact on the crop. For example, in the development of the herbicide Pyroxsulam, pyridine analogues containing a trifluoromethyl group were found to be highly active, and their selectivity was linked to differential rates of metabolism between the weed and the crop. researchgate.net

Significance in Medicinal Chemistry Research (Pre-Clinical/Mechanistic Studies)

In the field of medicinal chemistry, this compound is a valuable building block for the synthesis of novel compounds for preclinical investigation. The pyrimidine structure is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, while the trifluoromethyl group can enhance potency, metabolic stability, and cell permeability. This combination makes it an attractive starting point for developing new therapeutic agents.

Building Block for Investigational Enzyme Inhibitors and Receptor Modulators

The this compound core is frequently employed in the design of molecules that can modulate the activity of enzymes and receptors, many of which are implicated in disease. The pyrimidine ring is structurally similar to the purine bases of DNA and RNA, allowing derivatives to act as antagonists or inhibitors of enzymes that process purines. nih.govresearchgate.net

A significant area of research is the development of kinase inhibitors, particularly for cancer therapy. Several studies have focused on creating trifluoromethyl-substituted pyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.govnih.gov Molecular modeling and biological assays have shown that these compounds can fit tightly into the active pocket of the EGFR enzyme, blocking its activity. nih.gov

Beyond EGFR, this scaffold has been used to synthesize inhibitors for other critical enzymes. For example, derivatives of thiazolo[4,5-d]pyrimidine, which can be synthesized from trifluoromethyl-pyrimidine precursors, have been investigated as purine antagonists. nih.govresearchgate.net One notable drug, Alpelisib, which contains a trifluoromethyl group, functions as a phosphatidylinositol 3-kinase (PI3K) inhibitor. nih.govresearchgate.net

Development of Compounds with Potential Anticancer Activities (In Vitro Research)

The this compound scaffold has been instrumental in the synthesis of numerous compounds evaluated for their anticancer potential in laboratory settings. These preclinical, in vitro studies are essential for identifying promising lead compounds for further development. The pyrimidine nucleus is a fundamental component of many established anticancer drugs, such as 5-fluorouracil. ijcrt.orgsciensage.info

Research has demonstrated that novel derivatives incorporating the trifluoromethyl-pyrimidine moiety exhibit potent antiproliferative activity against a variety of human cancer cell lines. In one study, a series of trifluoromethyl-substituted pyrimidine derivatives were synthesized and tested, with one compound, 17v , showing particularly strong activity against the H1975 non-small cell lung cancer cell line, with an IC₅₀ value of 2.27 μM. nih.gov This was significantly more potent than the standard chemotherapy drug 5-Fluorouracil (IC₅₀ = 9.37 μM) in the same assay. nih.gov Further investigation revealed that this compound induced cancer cell death (apoptosis) and arrested the cell cycle at the G2/M phase. nih.gov

Another study focused on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. nih.govnih.gov The most active compound from this series, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnbinno.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) , was evaluated by the National Cancer Institute's NCI-60 screen, a panel of 60 different human cancer cell lines, confirming its broad antiproliferative activity. nih.govnih.gov Other research has shown that trifluoromethyl pyrimidine derivatives possess anticancer activity against cell lines including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung). nih.gov

| Compound Class | Target Cancer Cell Lines | Key Findings / Activity | Reference |

|---|---|---|---|

| Trifluoromethyl-substituted pyrimidines | H1975 (Lung), PC-3 (Prostate), MGC-803 (Gastric), MCF-7 (Breast) | Compound 17v showed potent activity against H1975 (IC₅₀ = 2.27 μM). Induced apoptosis and G2/M cell cycle arrest. | nih.gov |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | A375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7/WT (Breast) | Compound 3b proved to be the most active and was selected for NCI-60 screening. | nih.govnih.gov |

| Trifluoromethyl pyrimidine derivatives with an amide moiety | PC3 (Prostate), K562 (Leukemia), Hela (Cervical), A549 (Lung) | Compounds exhibited certain anticancer activities against the tested cell lines at a concentration of 5 μg/ml. | nih.gov |

| 5-Trifluoromethylpyrimidine derivatives | EGFR-overexpressing cancer cells | Designed and synthesized as potential EGFR inhibitors for cancer therapy. | nih.gov |

Exploration for Antiviral Agents (In Vitro Research)

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, and 4-chloro-5-substituted pyrimidines, including the trifluoromethyl variant, serve as crucial intermediates in synthesizing novel antiviral agents. Research has demonstrated that the 4-chloro group acts as a versatile handle for introducing various functional groups, leading to the creation of diverse compound libraries for antiviral screening.

One notable area of research involves the use of 4-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidines as precursors for potent antiviral compounds. nih.gov In these syntheses, the chloro-pyrimidine derivative is the foundational block upon which more complex, biologically active molecules are built. For instance, a series of 4-amino-5-substituted-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines were synthesized from their 4-chloro precursors. nih.gov

In vitro testing of these derivatives revealed significant antiviral activity against specific human viruses. The 4-amino-5-halogenated derivatives, in particular, showed pronounced activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov The 4-amino-5-bromo and 4-amino-5-iodo derivatives were especially potent, achieving more than a five-log reduction in virus titer at concentrations ranging from 10-100 microMolar. nih.gov

These findings underscore the importance of the 4-chloro-5-substituted pyrimidine core as a starting point for developing nucleoside analogues and other heterocyclic systems with significant potential to inhibit viral replication. The trifluoromethyl group in this compound is of particular interest due to its ability to enhance metabolic stability and cellular uptake of the final drug candidate.

Table 1: Antiviral Activity of 4,5-Disubstituted Pyrrolo[2,3-d]pyrimidine Derivatives

| Compound Class | Target Virus | In Vitro Activity | Reference |

| 4-Amino-5-halogenated derivatives | Human Cytomegalovirus (HCMV) | Active | nih.gov |

| 4-Amino-5-halogenated derivatives | Herpes Simplex Virus Type 1 (HSV-1) | Active | nih.gov |

| 4-Amino-5-bromo derivative | HCMV & HSV-1 | >5 log reduction in virus titer (10-100 µM) | nih.gov |

| 4-Amino-5-iodo derivative | HCMV & HSV-1 | >5 log reduction in virus titer (10-100 µM) | nih.gov |

Role as a Fluorinated Intermediate for PET Imaging Probe Development

In the field of nuclear medicine, Positron Emission Tomography (PET) is a powerful imaging technique that relies on the use of radiolabeled probes to visualize and measure metabolic processes in the body. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay characteristics. Fluorinated pyrimidines are therefore highly valuable precursors for the synthesis of ¹⁸F-labeled PET tracers. researchgate.netmdpi.com